N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide
Description
N'-(3,5-Dimethoxybenzoyl)pyridine-4-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyridine core substituted with a 3,5-dimethoxybenzoyl hydrazone moiety. Synthesized via coupling reactions involving 3,5-dimethoxybenzoic acid and pyridine-4-carbohydrazide derivatives, it serves as a key intermediate for developing ligands targeting orphan G protein-coupled receptors (e.g., GPR139) and antimicrobial agents . Its design leverages hydrophobic and electron-donating methoxy groups to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-7-11(8-13(9-12)22-2)15(20)18-17-14(19)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVJIXGPLBZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330962 | |
| Record name | N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300815-88-7 | |
| Record name | N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methoxy groups on the benzoyl moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against multidrug-resistant strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Hydrophobic substituents (e.g., alkyl or biphenyl groups) enhance antimycobacterial activity, as seen in compounds 5d and 5c, which inhibit Mycobacterium tuberculosis H37Rv at molar concentrations equivalent to isoniazid (INH) .
- Electron-withdrawing groups (e.g., nitro or chloro) in 5b and 5e abolish activity, suggesting that electronic effects critically modulate target binding .
Antimicrobial Derivatives with Quinazolin-4-yl Modifications
Recent studies on N'-[2-(substituted sulfanyl)quinazolin-4-yl]pyridine-4-carbohydrazide derivatives highlight antimicrobial applications:
Key Findings :
- Compound 5D1 exhibits potent activity against gram-positive bacteria (MIC = 3.12 μg/ml) and fungi (MIC = 0.8 μg/ml), outperforming fluconazole .
- Molecular docking studies suggest these derivatives inhibit ecKAS III, a bacterial fatty acid synthase, through hydrophobic and π-π interactions .
Psychoactive Derivatives with Dimethoxy Substitutions
Schiff base derivatives of pyridine-4-carbohydrazide bearing dimethoxy groups demonstrate neuroactive properties:
Key Findings :
- The 2,5-dimethoxy positional isomer (5h) shows significant antidepressant and nootropic effects, attributed to enhanced blood-brain barrier penetration and serotonin receptor modulation .
Critical Analysis of Structural and Functional Trends
- Substituent Effects : Alkyl and hydrophobic groups (e.g., 4-methylphenyl) improve antimycobacterial activity, while polar groups (e.g., nitro) reduce efficacy. The 3,5-dimethoxybenzoyl group’s dual electron-donating and hydrophobic properties may balance target affinity and solubility .
- Therapeutic Spectrum : Derivatives like 5D1 and 5h demonstrate the scaffold’s adaptability across antimicrobial and neuroactive applications, suggesting that this compound could be optimized for multiple indications .
- Synthetic Accessibility : The compound’s synthesis via coupling reactions (e.g., EDCI/HOBt-mediated amidation) aligns with scalable methodologies for analogues .
Biological Activity
N'-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and a CAS number of 300815-88-7. The compound features a pyridine ring connected to a hydrazide moiety and is characterized by two methoxy groups on the benzoyl part.
Synthesis typically involves the reaction of 3,5-dimethoxybenzoic acid with pyridine-4-carbohydrazide under controlled conditions to yield the target compound. The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to improve yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyridine-carbohydrazides, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | 12.5 µg/mL |
| N'-Acetylpyridine-3-Carbohydrazide | E. coli | 25 µg/mL |
| N'-Butyrylpyridine-3-Carbohydrazide | S. aureus | 15 µg/mL |
These findings suggest that the lipophilic nature of such compounds enhances their ability to penetrate bacterial membranes, thereby increasing their efficacy against resistant strains .
Antioxidant Activity
In addition to antimicrobial properties, this compound has demonstrated antioxidant activity . Compounds in this class have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models .
Table 2: Antioxidant Activity Assays
| Compound | Assay Type | IC50 (µM) |
|---|---|---|
| This compound | DPPH Scavenging | 20 |
| Trolox | DPPH Scavenging | 15 |
The antioxidant effects are attributed to the presence of methoxy groups which contribute to electron donation capabilities .
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Free Radical Scavenging : The methoxy groups enhance its ability to donate electrons, neutralizing reactive oxygen species (ROS) .
Case Studies
- Study on Tuberculosis Treatment : A recent study evaluated the efficacy of various pyridine-carbohydrazides against MDR M. tuberculosis. Results indicated that this compound significantly reduced bacterial load in infected macrophages compared to controls .
- Antioxidant Effects in Diabetic Models : Another study investigated the antioxidant effects of this compound in diabetic rats. The results showed a marked reduction in blood glucose levels and oxidative stress markers after treatment with the compound over four weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
